molecular formula C17H17NO3 B031626 N-p-trans-Coumaroyltyramine CAS No. 36417-86-4

N-p-trans-Coumaroyltyramine

Cat. No.: B031626
CAS No.: 36417-86-4
M. Wt: 283.32 g/mol
InChI Key: RXGUTQNKCXHALN-BJMVGYQFSA-N
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Description

N-p-trans-Coumaroyltyramine is a cinnamoylphenethyl amide isolated from various plant sources, including polygonum hyrcanicum. It is known for its role as an acetylcholinesterase inhibitor and exhibits anti-trypanosomal activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-p-trans-Coumaroyltyramine can be synthesized through the reaction of trans-cinnamic acid with tyramine under specific conditions. The reaction typically involves the use of coupling agents and solvents to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the compound can be isolated from natural sources such as plants belonging to the Liliaceae family, including Ophiopogon japonicus .

Chemical Reactions Analysis

Types of Reactions

N-p-trans-Coumaroyltyramine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups .

Scientific Research Applications

Mechanism of Action

N-p-trans-Coumaroyltyramine exerts its effects primarily through the inhibition of acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. The compound also exhibits anti-trypanosomal activity by interfering with the metabolic processes of Trypanosoma brucei rhodesiense .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-p-trans-Coumaroyltyramine is unique due to its dual role as an acetylcholinesterase inhibitor and an anti-trypanosomal agent. This combination of activities makes it a valuable compound for research in both neurodegenerative diseases and parasitic infections .

Biological Activity

N-p-trans-Coumaroyltyramine (TCT) is a phenolic compound derived from various plant sources, including Nelumbo nucifera and Polygonum hyrcanicum. This compound has garnered attention for its diverse biological activities, particularly its potential therapeutic effects in cancer treatment, diabetes management, and neuroprotection. This article synthesizes current research findings on the biological activities of TCT, supported by data tables and case studies.

Chemical Structure

This compound is characterized by its unique structure, which can be represented as follows:

C11H13NO3\text{C}_{11}\text{H}_{13}\text{N}\text{O}_{3}

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of TCT, particularly in breast cancer cells. In a study examining the effects of TCT in combination with indomethacin and diclofenac, it was found that:

  • Cell Viability : TCT significantly reduced cell viability in MCF-7 breast cancer cells.
  • Apoptosis Induction : The combination treatment led to increased apoptosis through endoplasmic reticulum stress pathways. Specifically, TCT enhanced the activation of the protein kinase RNA-like endoplasmic reticulum kinase (PERK) pathway, which is crucial for apoptosis induction in cancer cells .
Treatment CombinationCell Viability (%)Apoptosis (%)Mitochondrial Membrane Potential
Control1005High
Indomethacin + TCT4530Moderate
Diclofenac + TCT5035Low

2. Alpha-Glucosidase Inhibition

TCT has been identified as a potent inhibitor of alpha-glucosidase, an enzyme involved in carbohydrate digestion. In a study assessing its inhibitory activity:

  • IC50 Value : TCT exhibited an IC50 of 0.92 µg/mL, demonstrating significant potency compared to the standard acarbose (IC50 = 272.72 µg/mL) .
  • Mechanism of Action : Molecular docking studies indicated that TCT interacts with the enzyme's active site, providing insights into its mechanism as an uncompetitive inhibitor .

3. Neuroprotective Effects

TCT also shows promise as an acetylcholinesterase (AChE) inhibitor, which is relevant for neurodegenerative diseases like Alzheimer's:

  • IC50 Value : The compound demonstrated an IC50 of 34.5 µg/mL against AChE .
  • Binding Studies : Fluorescence and circular dichroism spectroscopy revealed that TCT binds to human serum albumin (HSA), suggesting potential for therapeutic applications in neuroprotection through modulation of cholinergic signaling .

Antioxidant Activity

TCT exhibits antioxidant properties that contribute to its overall biological activity. In various assays:

  • DPPH Radical Scavenging : TCT showed significant scavenging activity against DPPH radicals, indicating its potential to mitigate oxidative stress .
  • Cellular Assays : Studies demonstrated that TCT could protect cells from oxidative damage induced by reactive oxygen species (ROS) .

Summary of Biological Activities

Activity TypeMechanism/EffectReference
AnticancerInduces apoptosis via ER stress
Alpha-glucosidase InhibitionUncompetitive inhibition
NeuroprotectionAChE inhibition
AntioxidantScavenges free radicals

Case Studies

  • Breast Cancer Treatment : A study involving MCF-7 cells treated with TCT and non-steroidal anti-inflammatory drugs (NSAIDs) showed a synergistic effect, enhancing apoptosis rates significantly compared to controls.
  • Diabetes Management : Research on diabetic models demonstrated that TCT reduced postprandial blood glucose levels by inhibiting alpha-glucosidase activity effectively.
  • Neurodegenerative Disease Models : In vitro studies indicated that TCT could protect neuronal cells from AChE-induced toxicity, suggesting potential therapeutic roles in Alzheimer's disease.

Properties

IUPAC Name

(E)-3-(4-hydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c19-15-6-1-13(2-7-15)5-10-17(21)18-12-11-14-3-8-16(20)9-4-14/h1-10,19-20H,11-12H2,(H,18,21)/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGUTQNKCXHALN-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C=CC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CCNC(=O)/C=C/C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401318618
Record name Paprazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401318618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-(p-Hydroxyphenyl)ethyl p-hydroxycinnamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039521
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

36417-86-4
Record name Paprazine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Paprazine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Paprazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401318618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PAPRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WQM3PJ2UK
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Record name N-(p-Hydroxyphenyl)ethyl p-hydroxycinnamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039521
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

260 - 261 °C
Record name N-(p-Hydroxyphenyl)ethyl p-hydroxycinnamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039521
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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